molecular formula C16H16ClNO3S B412796 Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 293764-67-7

Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B412796
CAS No.: 293764-67-7
M. Wt: 337.8g/mol
InChI Key: LGTRSVANTKPBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a 3-chloro-benzoylamino group, two methyl groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the 3-Chloro-benzoylamino Group: This step involves the acylation of the thiophene ring with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(3-Bromo-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(3-Methyl-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the 3-chloro-benzoylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

293764-67-7

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16ClNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

LGTRSVANTKPBGK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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